molecular formula C7H9N3O2 B1595315 4,6-Dimethyl-3-nitropyridin-2-amine CAS No. 22934-23-2

4,6-Dimethyl-3-nitropyridin-2-amine

Cat. No.: B1595315
CAS No.: 22934-23-2
M. Wt: 167.17 g/mol
InChI Key: BMDWNSISXBATQY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4th and 6th positions, a nitro group at the 3rd position, and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4,6-dimethylpyridin-2-amine. One common method is the reaction of 4,6-dimethylpyridin-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, alcohols, or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,6-Dimethyl-3-aminopyridin-2-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 4,6-Dimethyl-3-nitropyridine-2-carboxylic acid.

Scientific Research Applications

4,6-Dimethyl-3-nitropyridin-2-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Comparison with Similar Compounds

4,6-Dimethyl-3-nitropyridin-2-amine can be compared with other similar compounds such as:

    4,6-Dimethyl-2-nitropyridine: Lacks the amino group at the 2nd position, resulting in different reactivity and applications.

    3,5-Dimethyl-4-nitropyridin-2-amine:

    2-Amino-4,6-dimethylpyridine: Lacks the nitro group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDWNSISXBATQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305389
Record name 2-Amino-4,6-dimethyl-3-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40305389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-23-2
Record name 4,6-Dimethyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22934-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 170629
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022934232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22934-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170629
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4,6-dimethyl-3-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40305389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 75 mL of stirred conc H2SO4 cooled to -5° C. (ice-salt bath) was added 4,6-dimethyl-2-nitroaminopyridine (13.2 g, 79 mmol) portion-wise at such a rate as to maintain the internal temperature below -3° C. The mixture was warmed to 0° C. until homogeneous (30 minutes) at which time tlc (SiO2, 1:1 EtOAc/hexanes on a NH4OH neutralized aliquot) indicated that the rearrangement was complete. The mixture was poured onto 400 g of crushed ice and the pH was adjusted to 5.5 by the addition of conc NH2OH. The resulting yellow slurry was cooled to 0° C., filtered, washed with cold water (50 mL), and dried at room temperature to give a mixture of the title compound and the 5-nitro isomer in a 55:45 ratio (determined by 1H NMR). This mixture was used directly in the next step.
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
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[Compound]
Name
EtOAc hexanes
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
ice
Quantity
400 g
Type
reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

3 g (29.1 mmol) of 1,1-diamino-2-nitroethene and 11.6 (17.4 mmol) of acetylacetone were maintained at reflux in 40 ml of 2methoxyethanol for 6 hours. The solvent was then removed in vacuo, the residue was slurried in 20 ml of iced water and filtered. Drying of the filter cake gave 4.52 (93 percent) of the title product. The product had a melting point of 165° C. Other data concerning the product was:
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
11.6
Quantity
17.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods III

Procedure details

For the example of the reaction of 1,1-diamino-2-nitroethene with acetylacetone to give 2-amino-3-nitro-4,6-dimethylpyridine, this reaction is described by Troschutz et al., in Arch. Pharm., 325 (1992), 785-789. A yield of 52 percent is described.
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Synthesis routes and methods IV

Procedure details

6.0 g(0.04911 mole) of 2-amino-4,6-dimethyl pyridine was dissolved in 20 ml of conc. sulfuric acid. The reaction solution was cooled to 0° C. in an ice bath and thereto was added dropwise 2.3 ml(0.04911 mole) of conc. nitric acid diluted with 5 ml of conc. sulfuric acid over 10 minutes. The resultant was stirred for 30 minutes at 0° C. and then added into ice water slowly to terminate the reaction. The reaction solution was neutralized to pH 7-8 with 20% aqueous sodium hydroxide solution and extracted with ethyl acetate(100 ml×3). The organic layer was dried over sodium sulfate anhydride and concentrated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to obtain 4.26 g of the title compound as a yellow solid(yield 52%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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